Undecyl isothiocyanate
Overview
Description
Undecyl isothiocyanate is an organic compound with the molecular formula C12H23NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is particularly notable for its applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of undecylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a thiocarbonyl transfer reagent . Another method involves the use of carbon disulfide and an amine base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs safer and more sustainable methods. For instance, the use of elemental sulfur and catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, has been optimized for higher yields and reduced environmental impact . This method also utilizes benign solvents like Cyrene™ or γ-butyrolactone under moderate heating conditions.
Chemical Reactions Analysis
Types of Reactions: Undecyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the addition to alkenes.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Undecyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and thioureas.
Biology: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: It has shown potential in anticancer research, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of undecyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition of their activity. In cancer cells, this compound induces apoptosis by generating reactive oxygen species and disrupting mitochondrial function . It also modulates signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Undecyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Uniqueness:
- Alkyl Chain Length: this compound has a longer alkyl chain compared to phenyl and benzyl isothiocyanates, which affects its hydrophobicity and biological activity.
- Biological Activity: While all isothiocyanates exhibit antimicrobial and anticancer properties, the specific activity can vary based on the structure. For instance, sulforaphane is particularly noted for its potent anticancer properties .
Properties
IUPAC Name |
1-isothiocyanatoundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGGVVRPLBWNDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172482 | |
Record name | Undecyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-96-9 | |
Record name | Undecyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19010-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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